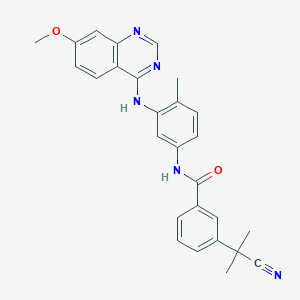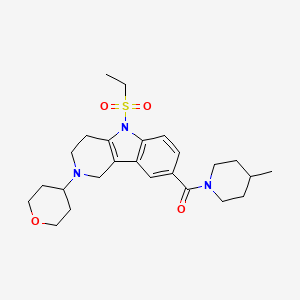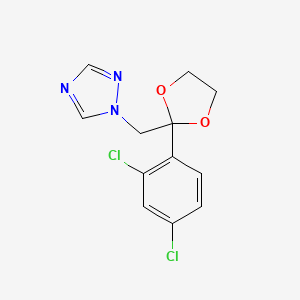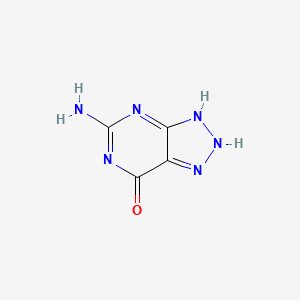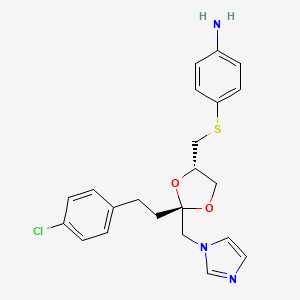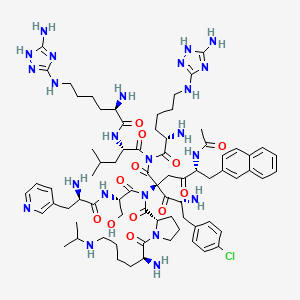
Amfenac
概述
描述
阿芬那酸钠一水合物是一种非甾体类抗炎药,以其解热和镇痛特性而闻名。 它是一种环氧合酶抑制剂,已用于治疗与类风湿性关节炎、骨关节炎和术后情况相关的疼痛和炎症 . 它也是尼帕芬那的活性代谢产物,尼帕芬那用于眼科溶液治疗术后疼痛和炎症 .
作用机制
阿芬那酸钠一水合物通过抑制环氧合酶 (COX-1 和 COX-2) 来发挥其作用。这些酶参与花生四烯酸转化为前列腺素的过程,前列腺素是炎症和疼痛的介质。 通过抑制这些酶,阿芬那酸钠一水合物减少了前列腺素的产生,从而减轻炎症和疼痛 .
类似化合物:
双氯芬酸: 另一种非甾体类抗炎药,其作用机制相似,但化学结构不同.
独特性: 阿芬那酸钠一水合物因其对环氧合酶的特殊抑制以及作为尼帕芬那活性代谢产物的用途而独一无二。 它在治疗眼科术后疼痛和炎症方面的有效性使其与其他类似化合物区分开来 .
生化分析
Biochemical Properties
Amfenac functions as a selective inhibitor of cyclooxygenase enzymes, specifically cyclooxygenase-1 and cyclooxygenase-2. These enzymes are pivotal for the synthesis of prostaglandins, which are key mediators of inflammation and pain. By inhibiting these enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain . Additionally, this compound interacts with various proteins and biomolecules involved in the inflammatory response, further contributing to its anti-inflammatory effects.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to reduce the migration and proliferation of uveal melanoma cells, indicating its potential role in inhibiting cancer cell growth . Moreover, this compound’s inhibition of cyclooxygenase enzymes leads to decreased production of pro-inflammatory mediators, thereby reducing inflammation at the cellular level.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with cyclooxygenase enzymes. By binding to the active sites of cyclooxygenase-1 and cyclooxygenase-2, this compound inhibits their enzymatic activity, preventing the conversion of arachidonic acid to prostaglandins . This inhibition results in reduced levels of prostaglandins, which are responsible for mediating inflammation and pain. Additionally, this compound may influence gene expression by modulating transcription factors involved in the inflammatory response.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods. Long-term studies have shown that this compound maintains its anti-inflammatory and analgesic properties over time, although its efficacy may decrease with prolonged exposure . In vitro and in vivo studies have demonstrated that this compound’s effects on cellular function, such as reducing inflammation and pain, persist over time, making it a valuable compound for long-term therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces inflammation and pain without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, including gastrointestinal irritation and renal toxicity . Threshold effects have been observed, where the therapeutic benefits of this compound plateau at certain dosages, and further increases in dosage do not result in additional therapeutic gains but may increase the risk of adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its role as an NSAID. It is metabolized in the liver, where it undergoes conjugation reactions to form glucuronide and sulfate conjugates, which are then excreted in the urine . Enzymes such as cytochrome P450 play a role in the metabolism of this compound, influencing its pharmacokinetics and overall efficacy. The metabolic pathways of this compound also affect its interaction with other drugs and biomolecules, potentially leading to drug-drug interactions.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, allowing it to reach its target sites within cells . Additionally, this compound may interact with transporters and binding proteins that facilitate its distribution within tissues. The localization and accumulation of this compound in specific tissues, such as inflamed tissues, contribute to its therapeutic effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with cyclooxygenase enzymes to exert its inhibitory effects . Post-translational modifications and targeting signals may influence the subcellular distribution of this compound, directing it to specific compartments or organelles within the cell. This localization is essential for its ability to modulate inflammatory processes effectively.
准备方法
合成路线和反应条件: 阿芬那酸钠一水合物可以通过在水存在下,使2-氨基-3-苯甲酰苯乙酸与氢氧化钠反应来合成。 反应通常涉及将酸溶解在合适的溶剂中,加入氢氧化钠,然后从溶液中结晶产物 .
工业生产方法: 阿芬那酸钠一水合物的工业生产遵循类似的合成路线,但规模更大。该工艺涉及严格的质量控制措施,以确保最终产品的纯度和一致性。 使用高质量的原料和优化的反应条件对于工业合成至关重要 .
化学反应分析
反应类型: 阿芬那酸钠一水合物会发生各种化学反应,包括:
氧化: 它可以被氧化形成相应的醌类。
还原: 还原反应可以将其转化为胺类或醇类。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用诸如氢化锂铝和硼氢化钠之类的还原剂。
主要产物: 由这些反应形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能产生醌类,而还原可以产生胺类或醇类 .
科学研究应用
阿芬那酸钠一水合物在科学研究中具有广泛的应用:
相似化合物的比较
Nepafenac: A prodrug that is converted to Amfenac in the body.
Bromfenac: Similar in structure to this compound but with a bromine atom.
Diclofenac: Another non-steroidal anti-inflammatory drug with similar mechanisms of action but different chemical structure.
Uniqueness: this compound Sodium Monohydrate is unique due to its specific inhibition of cyclooxygenase enzymes and its use as an active metabolite of nepafenac. Its effectiveness in treating postoperative pain and inflammation in ophthalmology sets it apart from other similar compounds .
属性
CAS 编号 |
61618-27-7 |
|---|---|
分子式 |
C15H15NNaO4 |
分子量 |
296.27 g/mol |
IUPAC 名称 |
sodium;2-(2-amino-3-benzoylphenyl)acetate;hydrate |
InChI |
InChI=1S/C15H13NO3.Na.H2O/c16-14-11(9-13(17)18)7-4-8-12(14)15(19)10-5-2-1-3-6-10;;/h1-8H,9,16H2,(H,17,18);;1H2 |
InChI 键 |
KEUITCXSWDYBKI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2N)CC(=O)[O-].O.[Na+] |
手性 SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2N)CC(=O)[O-].O.[Na+] |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2N)CC(=O)O.O.[Na] |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
相关CAS编号 |
51579-82-9 (Parent) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
2-amino-3-benzoylbenzeneacetic acid, monosodium salt, monohydrate AHR 5850 amfenac amfenac calcium salt (2:1) amfenac monosodium salt amfenac sodium |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Amfenac's primary mechanism of action?
A1: this compound is a potent, non-selective inhibitor of cyclooxygenase (COX) enzymes, primarily COX-1 and COX-2. [, , , , , , , ] These enzymes are responsible for the production of prostaglandins, key mediators of inflammation and pain. [, , , , , , , ] By inhibiting COX activity, this compound effectively reduces prostaglandin synthesis, thereby mitigating inflammation and pain. [, , , , , , , ]
Q2: How does this compound compare to other NSAIDs in terms of COX inhibition?
A2: While most NSAIDs inhibit both COX-1 and COX-2 to varying degrees, this compound demonstrates a balanced and potent inhibition of both isoforms. [, , , , , , ] In certain studies, its inhibitory effect on COX-2 has been found to be more pronounced than its effect on COX-1. [, , , , , , ] This balanced inhibition profile may contribute to its efficacy in treating inflammation and pain.
Q3: What are the downstream effects of this compound's COX inhibition in the context of ocular use?
A3: In the eye, this compound's inhibition of COX enzymes, particularly in the iris, ciliary body, retina, and choroid, leads to a decrease in prostaglandin production. [, , , ] This reduction in prostaglandins helps to control inflammation, reduce pain, and maintain blood-retinal barrier integrity, which is crucial in managing conditions like cystoid macular edema. [, , , ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C15H13NO3, and its molecular weight is 255.27 g/mol. []
Q5: Is there any spectroscopic data available for this compound?
A5: While the provided abstracts do not contain detailed spectroscopic data, analytical techniques like UV spectrophotometry and HPLC have been employed for the detection and quantification of this compound in various studies. [, , ]
Q6: How does this compound reach its target tissues after topical ocular administration?
A6: this compound, often administered as its prodrug Nepafenac, exhibits excellent corneal permeability. [, , , ] Upon penetrating the cornea, Nepafenac is rapidly hydrolyzed by intraocular hydrolases into its active metabolite, this compound. [, , , ] This bioactivation process occurs primarily within ocular tissues such as the cornea, iris/ciliary body, and retina/choroid, leading to targeted drug delivery. [, , , ]
Q7: How do the pharmacokinetic properties of this compound compare to other topical NSAIDs?
A7: this compound, due to its prodrug Nepafenac's unique properties and bioactivation mechanism, achieves higher and more sustained concentrations in ocular tissues compared to some other NSAIDs like Diclofenac and Ketorolac. [, , ] This characteristic contributes to its prolonged duration of action and potential for greater efficacy. [, , ]
Q8: What in vitro studies have been conducted to evaluate the efficacy of this compound?
A8: In vitro studies have demonstrated this compound's ability to effectively inhibit COX enzymes in various cell lines, including human uveal melanoma cells. [, , ] These studies highlight its potential as an anti-inflammatory and anti-cancer agent.
Q9: What are some of the animal models used to assess the effects of this compound?
A9: this compound has been investigated in several animal models, including rabbits, to assess its effects on ocular neovascularization, retinal inflammation, and uveal melanoma. [, , , ] These studies provide valuable insights into its potential therapeutic applications in treating various ocular diseases.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
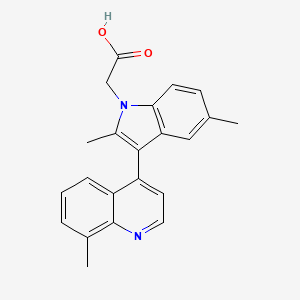
![4-(tert-Butoxy)-N-(2-(hydroxymethyl)benzo[d]thiazol-5-yl)benzamide](/img/structure/B1665890.png)
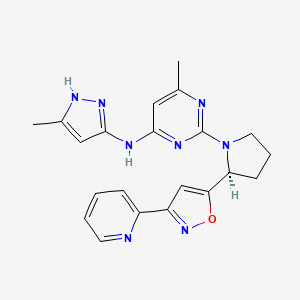
![4-methyl-3-[(3-methyl-4-oxoquinazolin-6-yl)amino]-N-[2-(trifluoromethyl)pyridin-4-yl]benzamide](/img/structure/B1665892.png)

